molecular formula C10H21NO2 B563408 3-Amino-4-ethyloctanoic acid CAS No. 103905-71-1

3-Amino-4-ethyloctanoic acid

Cat. No.: B563408
CAS No.: 103905-71-1
M. Wt: 187.283
InChI Key: LESNRLIARDEOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-ethyloctanoic acid is an organic compound that belongs to the class of amino acids It features a long carbon chain with an amino group (-NH2) attached to the third carbon and an ethyl group (-C2H5) attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-ethyloctanoic acid can be achieved through several methods:

    Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.

    Reductive Amination: Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent such as sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The process may include additional steps such as purification through crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group may be converted to a nitro group (-NO2) or other oxidized forms.

    Reduction: The compound can be reduced to form derivatives with different functional groups, such as converting the carboxylic acid group (-COOH) to an alcohol (-OH).

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Nitro derivatives, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-4-ethyloctanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-ethyloctanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in amino acid metabolism and signaling pathways.

    Pathways Involved: It may participate in pathways related to protein synthesis, neurotransmitter production, and cellular signaling.

Comparison with Similar Compounds

Properties

IUPAC Name

3-amino-4-ethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-5-6-8(4-2)9(11)7-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESNRLIARDEOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697344
Record name 3-Amino-4-ethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103905-71-1
Record name 3-Amino-4-ethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.